molecular formula C19H19N5O4S B11600984 N-{4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}benzenesulfonamide

N-{4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}benzenesulfonamide

Cat. No.: B11600984
M. Wt: 413.5 g/mol
InChI Key: ODGHOPFWWZJINU-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazine moiety, a methoxyphenyl group, and a benzenesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-6-methylpyrimidine to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinone derivatives .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which is known to interact with various enzymes. In medicine, it has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the therapeutic effects observed in biological studies. Additionally, the hydrazine moiety can form reactive intermediates that further contribute to its biological activity .

Comparison with Similar Compounds

N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE can be compared to other similar compounds such as sulfonamide-based enzyme inhibitors and hydrazone derivatives. Similar compounds include sulfanilamide, which is a well-known antibacterial agent, and hydrazone derivatives used in various chemical syntheses. The uniqueness of N-{4-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYLPYRIMIDIN-2-YL}BENZENESULFONAMIDE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methylpyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H19N5O4S/c1-13-10-18(23-20-12-14-8-9-16(25)17(11-14)28-2)22-19(21-13)24-29(26,27)15-6-4-3-5-7-15/h3-12,25H,1-2H3,(H2,21,22,23,24)/b20-12+

InChI Key

ODGHOPFWWZJINU-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.